molecular formula C17H17N3OS2 B5587858 3-(4-methyl-1,3-thiazol-5-yl)-N-[(4-phenyl-1,3-thiazol-5-yl)methyl]propanamide

3-(4-methyl-1,3-thiazol-5-yl)-N-[(4-phenyl-1,3-thiazol-5-yl)methyl]propanamide

Cat. No. B5587858
M. Wt: 343.5 g/mol
InChI Key: MRNROBFEMBGHRF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar bi-heterocyclic propanamides involves multi-step procedures starting from basic thiazole derivatives. A typical process includes the conversion of ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate to the corresponding hydrazide, followed by reactions with various electrophiles to yield the target compounds. These compounds are synthesized using S-substitution reactions and are activated by different reagents in DMF, with LiH serving as a base and activator. Spectroscopic techniques such as IR, 1H-NMR, 13C-NMR, and EI-MS confirm their structures (Abbasi et al., 2020).

Molecular Structure Analysis

The molecular structures of these compounds are elucidated using advanced spectroscopic methods, providing insights into their bi-heterocyclic nature. These analyses reveal the presence of thiazol rings, which are crucial for the compound's biological activities. Structural confirmation through techniques such as X-ray diffraction further validates their configurations and orientations (Kariuki et al., 2021).

Chemical Reactions and Properties

These compounds exhibit various chemical reactions, primarily due to the active sites present in the thiazol rings. The reactions include S-substitution, electrophilic addition, and cyclization, contributing to the synthesis of diverse derivatives with potential biological activities. Their chemical properties are influenced by substituents on the thiazol rings, affecting their reactivity and interaction with biological targets (Tumosienė et al., 2012).

Physical Properties Analysis

The physical properties, such as solubility, melting points, and crystalline structures, are crucial for understanding the compound's behavior under different conditions. These properties are determined using various analytical techniques and are essential for the compound's formulation and application in biological studies (Kulai & Mallet-Ladeira, 2016).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with other molecules, are key to the compound's biological efficacy. These properties are explored through experimental and computational studies, including molecular docking, to predict the compound's behavior in biological systems and its interaction with enzymes or receptors (Dani et al., 2013).

properties

IUPAC Name

3-(4-methyl-1,3-thiazol-5-yl)-N-[(4-phenyl-1,3-thiazol-5-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3OS2/c1-12-14(22-10-19-12)7-8-16(21)18-9-15-17(20-11-23-15)13-5-3-2-4-6-13/h2-6,10-11H,7-9H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRNROBFEMBGHRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)CCC(=O)NCC2=C(N=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-methyl-1,3-thiazol-5-yl)-N-[(4-phenyl-1,3-thiazol-5-yl)methyl]propanamide

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